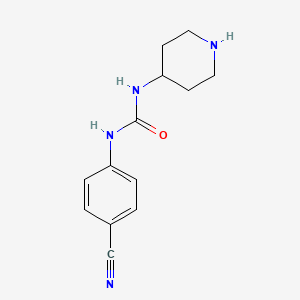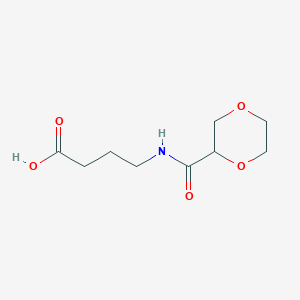
1-(4-Cyanophenyl)-3-piperidin-4-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Cyanophenyl)-3-piperidin-4-ylurea, also known as CP-4, is a synthetic compound that has been widely studied for its potential therapeutic applications. CP-4 belongs to the class of piperidine-based compounds, which have been shown to possess a wide range of biological activities.
作用機序
The mechanism of action of 1-(4-Cyanophenyl)-3-piperidin-4-ylurea is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway. In neurodegenerative diseases, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to protect neurons by activating the Nrf2 pathway, which regulates the expression of antioxidant and detoxifying enzymes. In inflammation, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to possess various biochemical and physiological effects. In cancer cells, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neurodegenerative diseases, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function. In inflammation, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
実験室実験の利点と制限
One of the advantages of 1-(4-Cyanophenyl)-3-piperidin-4-ylurea in lab experiments is its relatively easy synthesis method and high yield. 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has also been shown to possess a wide range of biological activities, making it a versatile compound for various research applications. However, one of the limitations of 1-(4-Cyanophenyl)-3-piperidin-4-ylurea is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are many potential future directions for 1-(4-Cyanophenyl)-3-piperidin-4-ylurea research. In cancer research, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea could be further studied for its potential as a chemotherapeutic agent. In neurodegenerative disease research, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea could be further studied for its potential as a neuroprotective agent. In inflammation research, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea could be further studied for its potential as an anti-inflammatory agent. Additionally, the mechanism of action of 1-(4-Cyanophenyl)-3-piperidin-4-ylurea could be further elucidated to better understand its biological effects.
合成法
The synthesis of 1-(4-Cyanophenyl)-3-piperidin-4-ylurea involves the reaction of 4-cyanobenzoyl chloride with piperidine-4-ylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white solid. The yield of 1-(4-Cyanophenyl)-3-piperidin-4-ylurea is typically around 70-80%, making it a relatively efficient synthesis method.
科学的研究の応用
1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been extensively studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. In cancer research, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to inhibit the growth of various cancer cells such as breast, lung, and colon cancer cells. In neurodegenerative disease research, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to possess neuroprotective effects against oxidative stress-induced neuronal damage. In inflammation research, 1-(4-Cyanophenyl)-3-piperidin-4-ylurea has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
1-(4-cyanophenyl)-3-piperidin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c14-9-10-1-3-11(4-2-10)16-13(18)17-12-5-7-15-8-6-12/h1-4,12,15H,5-8H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRWDSXWDSGVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyanophenyl)-3-piperidin-4-ylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(E)-3-(2,4-dimethylphenyl)prop-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B7541107.png)
![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B7541108.png)
![2-[3-(2,4-Dichlorophenyl)propanoylamino]acetic acid](/img/structure/B7541110.png)
![2-[(2-Methyl-5-methylsulfonylbenzoyl)amino]acetic acid](/img/structure/B7541114.png)
![2-[[2-(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7541121.png)
![2-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]acetic acid](/img/structure/B7541126.png)
![3-[3-(2,4-Dichlorophenyl)propanoylamino]propanoic acid](/img/structure/B7541132.png)
![3-[(3-oxo-4H-1,4-benzoxazine-7-carbonyl)amino]propanoic acid](/img/structure/B7541142.png)
![3-[[(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7541149.png)
![3-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]propanoic acid](/img/structure/B7541160.png)

![4-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid](/img/structure/B7541171.png)
![2-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]propanoic acid](/img/structure/B7541176.png)
![2-[(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)amino]propanoic acid](/img/structure/B7541196.png)